molecular formula C22H33N3O8 B558278 Boc-lys(boc)-onp CAS No. 2592-19-0

Boc-lys(boc)-onp

Cat. No.: B558278
CAS No.: 2592-19-0
M. Wt: 467.5 g/mol
InChI Key: LYUXBTAUKJETMS-UHFFFAOYSA-N
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Description

Boc-lys(boc)-onp: Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester , is a compound widely used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a protecting group in solid-phase peptide synthesis. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which protect the amino functions of lysine, and a 4-nitrophenyl ester group, which facilitates the coupling reactions in peptide synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(boc)-onp typically involves the protection of the amino groups of lysine with tert-butoxycarbonyl groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα-Boc-Nε-Boc-L-lysine. The next step involves the esterification of the carboxyl group of the protected lysine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Boc-lys(boc)-onp undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), dichloromethane, dimethylformamide (DMF).

    Hydrolysis: Sodium hydroxide (NaOH), water.

Major Products Formed:

Scientific Research Applications

Chemistry: Boc-lys(boc)-onp is extensively used in solid-phase peptide synthesis as a protecting group for lysine residues. It facilitates the stepwise assembly of peptides by protecting the amino groups from unwanted side reactions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate in enzymatic assays to investigate the activity of proteases and peptidases .

Medicine: this compound is employed in the development of peptide-based drugs and therapeutic agents. It is used to synthesize peptide sequences that mimic natural proteins and peptides, which can be used as drugs or diagnostic tools .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-nitrophenyl) 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O8/c1-21(2,3)32-19(27)23-14-8-7-9-17(24-20(28)33-22(4,5)6)18(26)31-16-12-10-15(11-13-16)25(29)30/h10-13,17H,7-9,14H2,1-6H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUXBTAUKJETMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948837
Record name 4-Nitrophenyl N~2~,N~6~-bis[tert-butoxy(hydroxy)methylidene]lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2592-19-0
Record name 4-Nitrophenyl N2,N6-bis((1,1-dimethylethoxy)carbonyl)-L-lysinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N~2~,N~6~-bis[tert-butoxy(hydroxy)methylidene]lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-L-lysinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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